Physicochemical properties of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide CAS 262368-25-2
Physicochemical properties of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide CAS 262368-25-2
An In-depth Technical Guide to the Physicochemical Properties of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Prepared by: Gemini, Senior Application Scientist
Introduction: Context and Significance
This document provides a comprehensive technical overview of the physicochemical properties of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS No: 262368-30-9). It is critical to note that this compound is a close structural analog of the substance referenced by CAS 262368-25-2, differing by the presence of a methyl group on the acetamide nitrogen. Due to the greater availability of public data and its established role in pharmaceutical synthesis, this guide will focus on the N-methylated compound.
This molecule is not merely of academic interest; it serves as a crucial pharmaceutical intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1][2] Understanding the physicochemical properties of this precursor is paramount for process chemists and formulation scientists to ensure reaction efficiency, purity of the final active pharmaceutical ingredient (API), and scalability of the manufacturing process. This guide synthesizes available data with established scientific principles to provide a practical resource for researchers in drug development.
Chemical and Molecular Identity
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural components—a 4-aminophenyl group, an N-methyl acetamide linker, and a 4-methylpiperazine moiety—collectively dictate its chemical behavior and physical properties.[3]
| Identifier | Value | Source(s) |
| IUPAC Name | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | [4] |
| CAS Number | 262368-30-9 | [1][5] |
| Molecular Formula | C₁₄H₂₂N₄O | [4][6] |
| Molecular Weight | 262.35 g/mol | [4][6] |
| Canonical SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N | [4] |
| InChIKey | LBWNQLVDYPNHAV-UHFFFAOYSA-N | [4][6] |
Core Physicochemical Properties
The following table summarizes the key physicochemical data available for this compound. These parameters are the primary determinants of a molecule's behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| Appearance | Off-White to Pale Beige Solid | [7][8] |
| Melting Point | 152 - 154 °C | [5] |
| Boiling Point | 434.8 ± 40.0 °C (Predicted) | [5] |
| pKa | 7.43 ± 0.10 (Predicted) | [5][7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
The Role of Physicochemical Properties in Pharmaceutical Development
A mere listing of properties is insufficient for practical application. Understanding the implications of these values is what drives informed decisions in drug development.
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Solubility is a critical factor influencing the bioavailability of the final API. For an intermediate, it dictates solvent selection for reaction, purification, and crystallization, directly impacting yield and purity.
-
Lipophilicity (LogP/LogD) governs how a molecule partitions between aqueous and organic phases. This is essential for designing effective extraction and chromatography purification methods. It also provides insight into a molecule's potential to cross biological membranes, a key consideration for the final drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Chemical Stability determines the compound's shelf-life and dictates necessary storage conditions.[9] A thorough understanding of its degradation pathways under various stress conditions is crucial to prevent the formation of impurities that could carry over into the final API.
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, properties must be determined using validated, reproducible methods. The following sections detail the standard experimental protocols for characterizing the key physicochemical parameters of a pharmaceutical intermediate like N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
Determination of Thermodynamic Aqueous Solubility
The "shake-flask" method is the gold-standard for determining equilibrium solubility, providing a measure of the true thermodynamic solubility of a compound in a given medium.[10][11]
Causality and Experimental Choices:
-
Equilibrium is Key: The goal is to measure the concentration of a saturated solution where the rate of dissolution equals the rate of precipitation. This requires sufficient time (24-72 hours) and agitation to ensure this dynamic equilibrium is reached.[12]
-
Temperature Control: Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at 37 ± 1 °C to mimic physiological conditions.[11][13]
-
pH Control: For an ionizable compound with a predicted pKa of 7.43, its charge state and thus its solubility will be highly dependent on pH.[7] Therefore, measurements must be made in buffered media across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[11]
-
Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the compound's concentration in the supernatant, as it is specific and can separate the parent compound from any potential degradants.[10]
Step-by-Step Protocol:
-
Preparation: Prepare buffers at the target pH values (e.g., 1.2, 4.5, 6.8) and pre-heat to 37 °C.
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed glass vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in an orbital shaker set to a constant agitation speed within a temperature-controlled chamber at 37 ± 1 °C for 48-72 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze by a validated, stability-indicating HPLC method against a calibration curve prepared from a stock solution of known concentration.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at each specific pH.
Determination of Lipophilicity (LogP/LogD)
The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an immiscible lipid phase (n-octanol) and an aqueous phase. For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH. The shake-flask method remains the reference technique.[14][15]
Causality and Experimental Choices:
-
Choice of Solvent: n-Octanol is used as the surrogate for the lipid bilayer of cell membranes.
-
Pre-saturation: The n-octanol and aqueous buffer must be mutually saturated before the experiment to prevent volume changes during partitioning, which would alter the final concentration.[16]
-
pH for LogP vs. LogD: To measure the intrinsic LogP of the neutral species, the aqueous phase must be buffered to a pH at least 2 units above the highest pKa of any basic centers and 2 units below the pKa of any acidic centers.[16] For this compound, with a basic pKa around 7.4, a buffer of pH > 9.4 would be used. LogD is determined at a specific physiological pH, typically 7.4.
-
Phase Separation is Critical: Incomplete separation of the two phases is a major source of error. Centrifugation is essential to ensure a clean separation before sampling.[14]
Step-by-Step Protocol:
-
Preparation: Prepare n-octanol saturated with the appropriate aqueous buffer (e.g., pH 7.4 phosphate buffer) and buffer saturated with n-octanol by mixing them vigorously for 24 hours and then separating the layers.
-
Compound Addition: Prepare a stock solution of the compound in the n-octanol-saturated buffer.
-
Partitioning: In a glass vial, combine a known volume of the stock solution with a known volume of the buffer-saturated n-octanol (e.g., in a 1:1 or 2:1 ratio).
-
Equilibration: Tightly cap the vial and shake gently for several hours at a controlled temperature to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to achieve a sharp separation between the aqueous and organic layers.
-
Quantification: Carefully sample a known volume from each phase. Quantify the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) layers using a validated HPLC method.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).
Chemical Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation pathways and develop a stability-indicating analytical method.[17] These studies expose the compound to stress conditions more severe than those it would encounter during normal storage.[18]
Causality and Experimental Choices:
-
Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential environmental exposures and accelerate degradation processes.[19] This helps in predicting long-term stability and identifying the most likely degradation products.
-
Target Degradation: The goal is not to completely destroy the compound, but to achieve a modest level of degradation (e.g., 5-20%) to allow for the identification and separation of degradation products from the parent peak in the chromatogram.
-
Stability-Indicating Method: The primary output is the development of an HPLC method that can resolve all significant degradation products from the parent compound and from each other. This method is then used for all formal, long-term stability studies.
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Application: Aliquot the solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60 °C).
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution (e.g., at 60 °C) and also store the solid compound at an elevated temperature.
-
Photostability: Expose the solution and solid compound to light meeting ICH Q1B guidelines.
-
-
Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using an HPLC-UV/DAD or HPLC-MS method.
-
Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Identify the retention times and spectral properties of any new peaks (degradants).
-
Perform peak purity analysis using a Diode Array Detector (DAD) to ensure the parent peak is not co-eluting with any degradants.
-
Conclusion
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is a compound whose physicochemical profile is of significant industrial relevance. Its solid nature, defined melting point, and predicted pKa near physiological pH are key parameters that govern its handling, purification, and reaction chemistry. The experimental protocols detailed herein provide a robust framework for its characterization, enabling scientists to control its quality and optimize its use as a key starting material in the synthesis of Nintedanib. A thorough understanding and documentation of these properties are not just a matter of scientific inquiry but a prerequisite for robust and reproducible pharmaceutical manufacturing.
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